2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide
Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines .
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry studies.
Biology: Investigated for its role in modulating alpha1-adrenergic receptors.
Medicine: Potential therapeutic agent for conditions like hypertension and benign prostate hyperplasia.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels and the lower urinary tract. By binding to these receptors, the compound can modulate physiological responses such as vasoconstriction and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostate hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that lowers blood pressure by blocking alpha1-adrenergic receptors.
Uniqueness
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide is unique due to its specific structural features, such as the presence of both methoxy and sulfamoyl groups, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-27-18-5-3-2-4-17(18)23-12-10-22(11-13-23)14-19(24)21-15-6-8-16(9-7-15)28(20,25)26/h2-9H,10-14H2,1H3,(H,21,24)(H2,20,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSWWQBYBBHHAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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